molecular formula C14H19BrN2O2 B12316118 tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B12316118
M. Wt: 327.22 g/mol
InChI Key: FGICENBYTMMDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 5-amino-8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3

InChI Key

FGICENBYTMMDQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Bromination of Boc-Protected Tetrahydroisoquinoline Precursors

A common approach involves bromination of tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. The bromine atom is introduced at the 8-position via electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies.

Procedure :

  • Starting Material : tert-Butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (1 eq)
  • Reagent : N-Bromosuccinimide (NBS, 1.1 eq)
  • Solvent : Dichloromethane (DCM) or acetonitrile
  • Conditions : 0°C to room temperature, 2–4 hours
  • Yield : 70–85%

Mechanistic Notes :
The Boc group directs bromination to the para position relative to the amino group. Steric hindrance from the tetrahydroisoquinoline framework favors mono-bromination.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated methods enable direct introduction of the bromo group via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki Coupling with Boronic Esters

Example :

  • Substrate : tert-Butyl 5-amino-8-boronic ester-tetrahydroisoquinoline-2-carboxylate
  • Reagent : Bromobenzene (1.2 eq)
  • Catalyst : Pd(dppf)Cl₂ (5 mol%)
  • Base : K₂CO₃ (2 eq)
  • Solvent : 1,4-Dioxane/water (4:1)
  • Conditions : 80°C, 12 hours
  • Yield : 65–75%

Optimization :
Higher yields are achieved using microwave irradiation (100°C, 1 hour), reducing side product formation.

Buchwald-Hartwig Amination

Amination precedes bromination in some routes:

  • Substrate : tert-Butyl 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Reagent : Ammonia (NH₃, 5 eq)
  • Catalyst : Pd₂(dba)₃/Xantphos (10 mol%)
  • Solvent : Toluene
  • Conditions : 100°C, 24 hours
  • Yield : 60–70%

Key Insight :
Nitro-to-amine reduction is avoided by sequential bromination and amination, improving regioselectivity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Bromination 70–85 ≥95 Simple, one-step Requires Boc-protected precursor
Suzuki Coupling 65–75 ≥90 Compatible with diverse boronic esters Sensitive to moisture
Buchwald-Hartwig 60–70 ≥85 Tolerates nitro groups Long reaction times
Reductive Amination 55–65 ≥80 Avoids harsh conditions Risk of over-reduction

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (EtOH/H₂O) yields >95% purity.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.52 (t, 2H, CH₂), 4.20 (s, 2H, NH₂), 6.85–7.10 (m, 2H, aromatic).
    • HRMS : m/z calcd. for C₁₄H₁₉BrN₂O₂ [M+H]⁺: 327.22, found: 327.21.

Challenges and Optimization Strategies

  • Regioselectivity : Use of directing groups (e.g., Boc) ensures precise bromine placement.
  • Catalyst Loading : Reduced Pd concentrations (2–5 mol%) minimize costs without compromising yield.
  • Solvent Systems : Mixed solvents (dioxane/DMF) enhance solubility of intermediates in cross-coupling reactions.

Chemical Reactions Analysis

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. Isoquinoline derivatives have been recognized for their biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds similar to tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Several studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance, it was tested against human T-lymphocyte cells (CEM), cervical carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29), showing promising results in inhibiting cell proliferation .

Chemical Synthesis Intermediate

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for developing new compounds in pharmaceutical research .

Biological Mechanism Exploration

The mechanism of action involves interactions with specific biological targets. The amino and bromo groups are crucial for binding to enzymes or receptors, modulating their activity. Ongoing research aims to elucidate these pathways further to enhance drug development strategies .

Case Study 1: Antiproliferative Activity

A study published in PMC demonstrated the synthesis of a library of tetrahydroquinoline derivatives that included this compound. The derivatives were tested for their antiproliferative activity across multiple cancer cell lines. Results indicated that modifications to the isoquinoline structure significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Synthetic Applications

In another investigation focusing on synthetic applications, researchers utilized this compound as a precursor in the development of novel chemotherapeutic agents. The study illustrated how structural variations could lead to enhanced efficacy against specific cancer types .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of therapeutic agents with antimicrobial and anticancer propertiesSignificant inhibition of cell proliferation in various cancer cell lines
Chemical SynthesisIntermediate for synthesizing complex organic moleculesValuable for further chemical transformations
Biological MechanismExploration of interactions with biological targetsInsights into enzyme/receptor modulation

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and bromo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

tert-Butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1579518-76-5)
  • Molecular Formula: C₁₄H₁₈BrNO₃
  • Molecular Weight : 328.20 g/mol
  • Key Differences: Substituents: 8-bromo and 6-hydroxy groups (vs. 5-amino and 8-bromo in the target compound). However, the absence of the 5-amino group limits its utility in reactions requiring nucleophilic amines .
tert-Butyl 8-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 910442-87-4)
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Key Differences: Substituents: 8-amino group (vs. 5-amino and 8-bromo). Impact: The lack of bromine reduces molecular weight and alters reactivity. The 8-amino group may facilitate different binding interactions in biological systems compared to the 5-amino isomer .

Structural Isomers and Heterocyclic Variants

tert-Butyl 6-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS 1152923-36-8)
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Key Differences: Core Structure: Quinoline (vs. isoquinoline). Impact: Quinoline derivatives often exhibit different pharmacokinetic profiles due to altered ring strain and electronic distribution. This compound may have reduced metabolic stability compared to isoquinoline analogs .
tert-Butyl 6-carbamoyl-7-(5-methyloxazol-4-yl)methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Compound 10a)
  • Key Features : Incorporates a 5-methyloxazole moiety and carbamoyl group.
  • The carbamoyl group adds hydrogen-bonding capacity, which is absent in the target compound .

Biological Activity

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and antituberculosis activities.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 2059944-11-3
  • Molecular Formula : C14H19BrN2O2
  • Molecular Weight : 327.22 g/mol

1. Antibacterial Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, compounds similar to tert-butyl 5-amino-8-bromo have shown activity against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone. The inhibition zones measured were as follows:

Bacterial StrainInhibition Zone Diameter (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

These results suggest that the compound's structural features contribute to its antibacterial efficacy .

2. Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been extensively studied. The compound has been reported to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.

In vitro studies showed IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating potent cytotoxic effects:

Cancer Cell LineIC50 (µM)
Pancreatic7
Prostate14
Breast1.5

The mechanism of action involves inducing apoptosis and disrupting the cell cycle at the S phase .

3. Antituberculosis Activity

The compound also demonstrates potential as an antituberculosis agent. Studies have shown that it inhibits the growth of Mycobacterium tuberculosis with MIC values ranging from 2 to 8 µg/mL against multidrug-resistant strains.

The effectiveness of the compound was enhanced when used in combination with standard antitubercular drugs such as isoniazid and rifampicin. The following table summarizes the comparative effectiveness:

Drug CombinationMIC (µg/mL)
tert-butyl derivative + Isoniazid4
tert-butyl derivative + Rifampicin6
Standard Treatment Alone10

These findings indicate that tert-butyl derivatives can serve as promising candidates for further development in tuberculosis treatment .

Case Studies

Several case studies have examined the biological activity of tetrahydroisoquinoline derivatives:

  • Case Study on Anticancer Efficacy : A study involving human leukemia cell lines showed that treatment with tert-butyl derivatives resulted in significant reductions in cell viability and alterations in cell morphology consistent with apoptosis induction.
  • Antibacterial Efficacy Study : A series of compounds were tested against clinical isolates of resistant bacteria, demonstrating that tert-butyl derivatives could restore sensitivity to other antibiotics.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving bromination, carboxylation, and amino-group introduction. For example, analogous tetrahydroisoquinoline derivatives are synthesized using POCl₃ and Et₃N in CH₂Cl₂ to activate hydroxyl groups for substitution, achieving yields of 55–72% after silica gel chromatography . Key optimizations include:
  • Temperature control : Room temperature for POCl₃-mediated reactions to avoid side products.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) to isolate pure products.
  • Reagent stoichiometry : Maintaining a 3:1 molar ratio of POCl₃ to substrate for complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H-NMR : Focus on the tert-butyl singlet (~1.50 ppm), aromatic protons (7.89–8.78 ppm for brominated regions), and NH₂/amide signals (5.57–5.66 ppm) .
  • MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing brominated tetrahydroisoquinoline derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 49% vs. 72% in analogous syntheses) often arise from:
  • Steric hindrance : Bulkier substituents (e.g., tert-butyl) may slow bromination; use kinetic studies to identify rate-limiting steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates but may promote side reactions.
    Table 1 : Yield Comparison Under Varied Conditions
SubstrateReagentSolventYield (%)Reference
10aPOCl₃CH₂Cl₂72
10ePOCl₃CH₂Cl₂59

Q. What mechanistic insights explain the regioselectivity of bromination in the tetrahydroisoquinoline scaffold?

  • Methodological Answer : Bromination at the 8-position is favored due to:
  • Electron-donating effects : The amino group at C5 activates the adjacent C8 position via resonance, directing electrophilic substitution .
  • Steric protection : The tert-butyl group at C2 shields the opposite ring face, limiting alternative reaction pathways .
    Computational modeling (DFT) or isotopic labeling (e.g., ¹³C-NMR) can validate proposed mechanisms .

Q. How does the tert-butyl group influence the compound’s stability and pharmacological potential?

  • Methodological Answer :
  • Stability : The tert-butyl group enhances steric protection against metabolic degradation (e.g., cytochrome P450 oxidation), as seen in related tetrahydroisoquinoline drugs .
  • Pharmacokinetics : LogP calculations (via HPLC retention times) show increased lipophilicity, improving blood-brain barrier penetration .
  • Biological assays : Test in vitro against target enzymes (e.g., kinases) to correlate substituent effects with activity .

Data Contradiction and Analysis

Q. Why do NMR spectra of similar derivatives show variability in NH₂ proton signals, and how should this be addressed?

  • Methodological Answer : Broad signals for NH₂ protons (e.g., 5.57–5.66 ppm) may indicate hydrogen bonding or rotameric equilibria. Strategies include:
  • Temperature-dependent NMR : Acquire spectra at 25°C and 60°C to observe signal sharpening .
  • Deuterated solvents : Use DMSO-d₆ to stabilize NH protons and reduce exchange broadening .

Applications in Drug Discovery

Q. What strategies are recommended for evaluating this compound’s potential as a chiral building block in asymmetric catalysis?

  • Methodological Answer :
  • Stereochemical analysis : Use X-ray crystallography (via SHELXL ) or chiral HPLC to confirm enantiopurity.
  • Catalytic testing : Incorporate into ligands for transition-metal complexes (e.g., Ru or Pd) and assess enantioselectivity in model reactions (e.g., hydrogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.